
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+)
Overview
Description
The compound comprises three components:
- (Z)-4-oxopent-2-en-2-olate: A β-diketonate ligand with a conjugated enolate structure. It coordinates via the oxygen atoms of the diketonate group, forming stable chelates with metal ions like terbium(III) . Its sodium salt (CAS 1118-67-8) is synthesized with a 94% yield under optimized conditions .
- 1,10-phenanthroline: A neutral bidentate ligand known for its strong π-π* transitions and ability to enhance metal complex stability. It is widely used in lanthanide coordination chemistry to improve luminescence efficiency .
- Terbium(3+): A lanthanide ion with a high spin state (f⁸ configuration) and strong green luminescence under UV excitation. Its complexes are utilized in optical sensors and light-emitting materials.
This ternary complex likely exploits the synergistic effects of the β-diketonate’s sensitizing properties and 1,10-phenanthroline’s stabilizing role, maximizing terbium-centered luminescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) typically involves the following steps:
Preparation of (Z)-4-oxopent-2-en-2-olate: This ligand can be synthesized through the aldol condensation of acetylacetone with formaldehyde under basic conditions.
Coordination with Terbium Ion: The terbium ion is introduced by dissolving terbium nitrate in an appropriate solvent, such as ethanol or water.
Addition of 1,10-phenanthroline: 1,10-phenanthroline is added to the solution containing the terbium ion and (Z)-4-oxopent-2-en-2-olate. The mixture is then stirred and heated to facilitate the coordination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the terbium ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the terbium ion.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as bipyridine, ethylenediamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to terbium(IV) complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is a coordination compound with applications spanning chemistry, biology, medicine, and industry, owing to its unique coordination environment and luminescent properties. The compound combines a central terbium ion (Tb^3+) coordinated by 1,10-phenanthroline and (Z)-4-oxopent-2-en-2-olate ligands.
Chemistry
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) serves as a catalyst in diverse organic reactions, facilitating hydrogenation, oxidation, and polymerization due to its unique coordination environment.
Biology
In biological research, the compound is explored as a fluorescent probe because the terbium ion exhibits luminescent properties, making it useful for imaging and sensing applications in biological systems. The biological activity of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) primarily stems from the coordination of the terbium ion with various biological molecules. The Tb^3+ ion exhibits unique luminescent properties that can be utilized for imaging and sensing applications in biological systems.
Medicine
The compound is investigated for potential use in diagnostic imaging because the luminescent properties of terbium can be harnessed for imaging techniques such as fluorescence microscopy and magnetic resonance imaging (MRI). It can also be used in magnetic resonance imaging (MRI) for enhancing contrast through luminescent probes and in fluorescence-based assays for detecting specific biomolecules or cellular processes.
Industry
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is used in the development of advanced materials. Its coordination properties are exploited to create materials with specific electronic, magnetic, and optical properties.
Luminescence Properties
The terbium ion emits characteristic green light upon excitation, useful for fluorescence microscopy for imaging cellular structures and sensing applications, where its luminescence can be modulated by interactions with biomolecules to detect specific biological events.
Antimicrobial Activity
Terbium complexes exhibit enhanced antimicrobial properties compared to their ligands alone. Studies show that Tb^3+ complexes are more effective against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to their respective ligands.
Complex | Microbial Strain | Activity |
---|---|---|
Tb(HDAP)₃·bathophen | Bacillus subtilis | High |
Tb(HDAP)₃·dmph | Candida albicans | Moderate |
Interaction with Proteins
Mechanism of Action
The mechanism of action of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) involves the interaction of the terbium ion with its ligands. The terbium ion can coordinate with various ligands, altering its electronic structure and properties. This coordination can affect the compound’s reactivity, luminescence, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.
Comparison with Similar Compounds
Table 1: Ligand-Based Comparisons
Table 2: Metal Ion Comparisons
Key Findings :
Ligand Configuration: The Z-configuration in (Z)-4-oxopent-2-en-2-olate provides superior steric protection compared to E-configuration ligands like acetylacetonate, reducing non-radiative decay pathways .
1,10-Phenanthroline vs. Hydrogenated Derivatives : Fully aromatic 1,10-phenanthroline enhances terbium luminescence by stabilizing the excited state, whereas hydrogenated derivatives (e.g., octahydro-1,10-phenanthroline) reduce π-conjugation, diminishing energy transfer efficiency .
Terbium vs. Other Lanthanides : Terbium(III) complexes exhibit higher quantum yields than europium(III) analogs due to better energy level matching between the ligand’s triplet state and Tb³⁺’s emissive levels .
Structural and Functional Insights
- Synthesis : The sodium salt of (Z)-4-oxopent-2-en-2-olate is synthesized via deprotonation of the parent diketone, followed by sodium ion exchange . Terbium coordination involves stepwise addition of ligands in anhydrous solvents.
- Luminescence Mechanism : The β-diketonate acts as an “antenna,” absorbing UV light and transferring energy to Tb³⁺ via triplet states. 1,10-phenanthroline further stabilizes the complex, preventing solvent quenching .
Biological Activity
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) is a coordination compound that integrates the unique properties of its components: the terbium ion (Tb^3+), 1,10-phenanthroline, and (Z)-4-oxopent-2-en-2-olate. This compound has garnered significant interest in various fields, particularly in biological research due to its luminescent properties and potential applications in imaging and sensing.
Chemical Composition and Synthesis
The compound is synthesized through a multi-step process involving the coordination of terbium ions with specific ligands. The synthesis typically includes:
- Preparation of (Z)-4-oxopent-2-en-2-olate : This ligand is synthesized via aldol condensation.
- Coordination with Terbium Ion : Terbium nitrate is dissolved in a suitable solvent, followed by the addition of the ligand.
- Incorporation of 1,10-phenanthroline : This ligand enhances the stability and luminescent properties of the complex.
The biological activity of (Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) primarily stems from the coordination of the terbium ion with various biological molecules. The Tb^3+ ion exhibits unique luminescent properties that can be utilized for imaging and sensing applications in biological systems.
Luminescence Properties
The terbium ion emits characteristic green light upon excitation, which is attributed to transitions between its energy levels. This luminescence can be harnessed for various applications including:
- Fluorescence Microscopy : The compound can serve as a fluorescent probe for imaging cellular structures.
- Sensing Applications : Its luminescence can be modulated by interactions with biomolecules, making it useful for detecting specific biological events.
Antimicrobial Activity
Research has shown that terbium complexes exhibit enhanced antimicrobial properties compared to their ligands alone. For instance, studies demonstrated that Tb^3+ complexes were more effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli compared to their respective ligands .
Complex | Microbial Strain | Activity |
---|---|---|
Tb(HDAP)₃·bathophen | Bacillus subtilis | High |
Tb(HDAP)₃·dmph | Candida albicans | Moderate |
Interaction with Proteins
The interaction between (Z)-4-oxopent-2-en-2olate;1,10-phenanthroline;terbium(3+) and proteins like DREAM (a calcium-binding protein) has been investigated. It was found that Tb^3+ binding induces conformational changes in DREAM that affect its functionality in signal transduction pathways .
Applications in Medicine
The unique properties of this compound make it a candidate for use in diagnostic imaging techniques. The luminescent properties of terbium can be utilized in:
- Magnetic Resonance Imaging (MRI) : Enhancing contrast through luminescent probes.
- Fluorescence-Based Assays : For detecting specific biomolecules or cellular processes.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing the terbium(III) complex with (Z)-4-oxopent-2-en-2-olate and 1,10-phenanthroline?
- Methodological Answer : Synthesis typically involves mixing terbium(III) salts with stoichiometric amounts of the enolate ligand and 1,10-phenanthroline in a polar solvent (e.g., ethanol or water) under reflux. Characterization requires elemental analysis to confirm stoichiometry, FTIR spectroscopy to identify ligand coordination modes (e.g., shifts in C=O or C=C stretches), and UV-Vis spectroscopy to detect terbium-centered transitions. Fluorescence spectroscopy (excitation at ~350–380 nm) is critical for assessing green luminescence at ~540–550 nm, characteristic of Tb³⁺ ⁴f-⁴f transitions .
Q. What is the role of 1,10-phenanthroline in stabilizing the terbium complex?
- Methodological Answer : 1,10-Phenanthroline acts as a neutral bidentate ligand, enhancing the complex’s stability through chelation. Its rigid planar structure improves luminescence efficiency by reducing non-radiative decay pathways (e.g., solvent quenching). In mixed-ligand systems, it can also act as an antenna, absorbing UV light and transferring energy to the Tb³⁺ ion via ligand-to-metal charge transfer (LMCT) .
Advanced Research Questions
Q. How do energy transfer mechanisms between ligands and Tb³⁺ influence luminescence efficiency in this complex?
- Methodological Answer : The (Z)-4-oxopent-2-en-2-olate ligand absorbs UV light, promoting electrons to singlet excited states, which undergo intersystem crossing to triplet states. Energy transfer to Tb³⁺ occurs via Dexter or Förster mechanisms, populating the ⁵D₄ excited state. Efficiency depends on ligand-Tb³⁺ distance, orbital overlap, and the ligand’s triplet state energy relative to Tb³⁺’s excited states. Competitive quenching by solvent molecules or impurities must be minimized using anhydrous conditions or rigid matrices .
Q. What experimental design considerations are critical for optimizing ligand-to-Tb³⁺ stoichiometry in mixed-ligand systems?
- Methodological Answer : Use Job’s method of continuous variation to determine optimal ligand ratios. Monitor fluorescence intensity as a function of ligand concentration, ensuring excess 1,10-phenanthroline to saturate coordination sites and prevent solvent interference. Synergistic effects between the enolate and phenanthroline ligands can enhance molar absorptivity and energy transfer efficiency. However, excessive phenanthroline may sterically hinder enolate coordination, requiring balance via titration experiments .
Q. How does the coordination environment of Tb³⁺ affect its luminescence lifetime and quantum yield?
- Methodological Answer : Luminescence lifetime (measured via time-resolved spectroscopy) correlates with the rigidity of the coordination sphere. Bulky ligands like 1,10-phenanthroline reduce vibrational quenching. Quantum yield is calculated using integrated emission spectra and a reference standard (e.g., quinine sulfate). Anomalously low yields may indicate incomplete energy transfer or competing non-radiative pathways, necessitating ligand modification (e.g., introducing electron-withdrawing groups) .
Q. Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported luminescence efficiencies for terbium complexes with similar ligands?
- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., solvent purity, hydration state) or measurement setups (e.g., excitation wavelength, detector sensitivity). For example, atomic layer deposition (ALD) produces more homogeneous Tb³⁺ doping in matrices like ZnS compared to physical vapor deposition (PVD), yielding higher luminance (70–120 cd/m²) and efficiency (0.6–1.7 lm/W). Cross-validate data using standardized protocols (e.g., IUPAC guidelines) and report full experimental parameters (e.g., degassing steps, excitation power) .
Q. What analytical techniques are recommended for probing potential oxidation state changes in terbium during photoluminescence studies?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) can confirm Tb³⁺ oxidation states by analyzing binding energies (e.g., Tb 3d₅/₂ at ~1240 eV for Tb³⁺ vs. ~1225 eV for Tb⁴⁺). Electron paramagnetic resonance (EPR) is less effective for Tb³⁺ (non-Kramers ion) but useful for detecting paramagnetic impurities. Cyclic voltammetry may reveal redox activity in ligands that could inadvertently oxidize Tb³⁺ under irradiation .
Q. Experimental Challenges
Q. Why does terbium’s ionic radius mismatch with common matrix ions (e.g., Zn²⁺) limit its doping efficiency, and how can this be mitigated?
- Methodological Answer : Tb³⁺ (1.04 Å) is larger than Zn²⁺ (0.74 Å), causing lattice strain and limiting substitutional doping. Mitigation strategies include:
- Codoping with charge-compensating ions (e.g., F⁻ or O²⁻) to stabilize the lattice.
- Using amorphous matrices (e.g., silica) instead of crystalline hosts.
- Applying core-shell structures to isolate Tb³⁺ in low-strain environments .
Properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/q;;;;+3/p-3/b;3*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOUPKNKVFAMM-XUHIWKAKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Tb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Tb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O6Tb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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